molecular formula C17H22N4O B3835501 2-(dimethylamino)-2-(4-methylphenyl)-N-(2-pyrazin-2-ylethyl)acetamide

2-(dimethylamino)-2-(4-methylphenyl)-N-(2-pyrazin-2-ylethyl)acetamide

Cat. No. B3835501
M. Wt: 298.4 g/mol
InChI Key: ZCOBLPWDVLFCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-2-(4-methylphenyl)-N-(2-pyrazin-2-ylethyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly referred to as DMAA and has been used in scientific research applications due to its unique chemical properties. DMAA has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of DMAA is not fully understood, but it is believed to work by increasing the release of norepinephrine and dopamine in the brain, which leads to increased alertness, focus, and energy. DMAA may also work by inhibiting the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
DMAA has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and respiration rate, which can lead to improved athletic performance. DMAA also increases the release of glucose and fatty acids from adipose tissue, which provides energy for the body. However, DMAA can also cause negative effects such as headaches, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

DMAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DMAA is also relatively inexpensive compared to other compounds used in scientific research. However, DMAA has limitations as well. It can be difficult to obtain in large quantities, and its effects can vary depending on the dosage and administration method.

Future Directions

There are several future directions for research on DMAA. One area of interest is its potential use as a treatment for neurological disorders. Further studies are needed to determine the optimal dosage and administration method for DMAA. Another area of interest is the development of new synthesis methods for DMAA that are more efficient and cost-effective. Additionally, more research is needed to understand the long-term effects of DMAA on the body and its potential for abuse.

Scientific Research Applications

DMAA has been used in scientific research applications due to its unique chemical properties. It has been studied as a potential drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DMAA has also been studied for its potential use as a stimulant and appetite suppressant.

properties

IUPAC Name

2-(dimethylamino)-2-(4-methylphenyl)-N-(2-pyrazin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-4-6-14(7-5-13)16(21(2)3)17(22)20-9-8-15-12-18-10-11-19-15/h4-7,10-12,16H,8-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOBLPWDVLFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NCCC2=NC=CN=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-2-(4-methylphenyl)-N-(2-pyrazin-2-ylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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